N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide
Description
N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide is a benzamide derivative characterized by a 4-chlorophenyl group, a tert-butylcarbamoyl moiety, and a 4-nitro-benzamide backbone. Its molecular formula is inferred as C₂₀H₁₉ClN₃O₄ (molecular weight ≈ 400.83 g/mol).
Properties
IUPAC Name |
N-[(E)-3-(tert-butylamino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4/c1-20(2,3)23-19(26)17(12-13-4-8-15(21)9-5-13)22-18(25)14-6-10-16(11-7-14)24(27)28/h4-12H,1-3H3,(H,22,25)(H,23,26)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTRQMHIBDOXSO-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=CC1=CC=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)/C(=C\C1=CC=C(C=C1)Cl)/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its anti-inflammatory properties, molecular interactions, and potential as a pharmacological agent.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a tert-butyl group, a chloro-substituted phenyl group, and a nitro group. Its chemical formula is C18H20ClN3O3, and it can be represented as follows:
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of nitro-substituted benzamides, including this compound. In vitro evaluations demonstrated that certain derivatives exhibit significant inhibition of nitric oxide (NO) production in RAW264.7 macrophages, which is a marker of inflammation. The compound's ability to suppress pro-inflammatory cytokines such as IL-1β and TNF-α was also noted, suggesting its role in modulating inflammatory responses .
Table 1: Inhibitory Concentrations of Nitro Substituted Benzamides
| Compound | IC50 (μM) | Cytotoxicity |
|---|---|---|
| Compound 5 | 3.7 | None |
| Compound 6 | 5.3 | None |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity and interaction mechanisms of the compound with various biological targets. The docking analysis indicated that the compound effectively binds to the inducible nitric oxide synthase (iNOS), which plays a crucial role in inflammatory pathways. The optimal orientation and polarizability of the nitro groups enhance its inhibitory capacity against iNOS, making it a promising candidate for further development .
Clinical Relevance
In a clinical context, compounds similar to this compound have shown efficacy against various cancer types by targeting specific pathways involved in tumor growth and metastasis. For instance, benzamide derivatives have been investigated for their action against dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anti-inflammatory | Significant inhibition of NO production |
| Cytokine Modulation | Reduction in IL-1β and TNF-α levels |
| Cancer Treatment | Potential effectiveness against DHFR-dependent tumors |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The following analogs share core benzamide scaffolds but differ in substituents, impacting their physicochemical and biological properties:
Key Observations :
Halogen Effects: The 4-chloro-phenyl group in the target compound and ’s analog enhances lipophilicity compared to the 2-fluoro-phenyl group in . Chlorine’s larger atomic radius may increase steric hindrance, while fluorine’s electronegativity could strengthen hydrogen bonding.
Tert-Butyl Modifications: The tert-butylcarbamoyl group (target compound and ) and tert-butylamino group ( ) contribute steric bulk. This may reduce solubility in polar solvents but improve binding affinity in hydrophobic pockets.
Aryl Plane Orientation :
- Theoretical studies ( ) on analogs like N-(2-methoxy-phenyl)-4-nitro-benzamide reveal that the amide and aryl planes are roughly perpendicular, stabilizing conformations through reduced steric clash. This likely applies to the target compound as well.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
